Chiral Purity: (R)-Enantiomer Versus Racemate in Asymmetric Synthesis
The (R)-enantiomer of 2-(2-fluoro-4-methoxyphenyl)pyrrolidine (CAS: 1212915-40-6) provides a defined chiral handle for asymmetric synthesis, whereas the racemic mixture (CAS: 1270541-17-7) offers a 1:1 mixture of (R) and (S) forms . The enantiopure form is essential for synthesizing single-enantiomer drug candidates to avoid the differing pharmacological or toxicological profiles often exhibited by enantiomeric pairs [1].
| Evidence Dimension | Chiral Composition |
|---|---|
| Target Compound Data | (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine (CAS: 1212915-40-6) |
| Comparator Or Baseline | Racemic 2-(2-fluoro-4-methoxyphenyl)pyrrolidine (CAS: 1270541-17-7) |
| Quantified Difference | Target = single (R)-enantiomer; Comparator = 1:1 mixture of (R) and (S) enantiomers |
| Conditions | Commercial chemical identity verification |
Why This Matters
Procurement of the specific enantiomer ensures the stereochemical outcome of subsequent reactions, preventing the introduction of an unwanted stereocenter that would require costly separation downstream.
- [1] Smith, D. A. et al. (2006). Chirality in Drug Design and Development. CRC Press. View Source
